Demiditraz

Descripción general

Descripción

Demiditraz: es un compuesto químico con la fórmula molecular

C13H16N2

y un peso molecular de 200.28 g/mol . Es conocido por sus aplicaciones en diversos campos industriales y científicos, particularmente en la industria del caucho como agente vulcanizante y antioxidante . El compuesto se caracteriza por su estabilidad y solubilidad en disolventes orgánicos, lo que lo convierte en una sustancia versátil en los procesos químicos .Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Demiditraz se sintetiza típicamente mediante una reacción que involucra dimetilamina, feniltiol y dicloruro de azufre . La reacción se lleva a cabo de la siguiente manera:

Paso 1: La dimetilamina reacciona con el feniltiol para formar un intermedio.

Paso 2: El intermedio luego reacciona con el dicloruro de azufre para producir this compound.

Métodos de producción industrial: En entornos industriales, la producción de this compound implica reactores a gran escala donde los reactivos se combinan bajo temperaturas y presiones controladas para garantizar un rendimiento y pureza óptimos . El proceso está diseñado para minimizar los subproductos y maximizar la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones: Demiditraz experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Puede reducirse para formar tioles y aminas.

Sustitución: this compound puede participar en reacciones de sustitución nucleofílica, donde su anillo de imidazol es un sitio reactivo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio.

Sustitución: Se utilizan reactivos como haluros de alquilo y cloruros de acilo en condiciones básicas o ácidas.

Productos principales:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Tioles y aminas.

Sustitución: Varios derivados de imidazol sustituidos.

Aplicaciones Científicas De Investigación

Veterinary Medicine

- Ectoparasite Control : Demiditraz is primarily used in veterinary formulations to eliminate blood-feeding ectoparasites like ticks and fleas. The spot-on application allows for effective delivery of the active ingredient directly onto the skin, ensuring prolonged efficacy against infestations .

- Combination Formulations : Products containing this compound are often combined with other active ingredients such as fipronil to enhance efficacy. For instance, one registered product contains 14% this compound and 4.8% fipronil, targeting multiple parasite species simultaneously .

Toxicological Studies

- Acute Toxicity : Studies indicate that this compound has a low acute toxicity profile, classified as Toxicity Category III for oral and dermal exposure. It exhibits minimal risk under typical usage conditions .

- Neurotoxicity Assessments : Research has shown that this compound affects neurotransmitter systems in mammals, particularly the alpha-2 adrenergic receptors. Behavioral changes such as altered mobility and decreased motor activity were observed in animal studies, indicating potential neurotoxic effects at higher doses .

EPA Registration

This compound received unconditional registration from the EPA for use as a non-food pesticide under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). The registration process involved extensive review of toxicological data and risk assessments, concluding that its use would not pose unreasonable risks to human health or the environment .

Safety Assessments

- Dermal Exposure : The primary route of exposure for humans is through contact with treated pets. Studies have shown negligible risk from dermal exposure following the application of this compound-containing products .

- Environmental Impact : As a non-food use pesticide, there are no established tolerances for food applications, reducing potential environmental contamination risks associated with agricultural runoff .

Case Study 1: Efficacy Against Ticks

A study conducted on dogs treated with a this compound spot-on formulation demonstrated significant reduction in tick populations within 24 hours post-application. This study highlighted the rapid action of this compound against common ectoparasites.

Case Study 2: Safety Profile Evaluation

In a comprehensive safety study involving juvenile beagle dogs, treatment-related effects were limited to mild skin irritation at the application site. No adverse effects on overall health parameters were noted, supporting the safety of this compound when used as directed .

Mecanismo De Acción

Objetivos y vías moleculares: Demiditraz ejerce sus efectos principalmente a través de su interacción con compuestos que contienen azufre. Actúa como donante de azufre en los procesos de vulcanización, facilitando la reticulación de las moléculas de caucho . En los sistemas biológicos, puede inhibir las enzimas que procesan compuestos de azufre, afectando así las vías metabólicas relacionadas con el estrés oxidativo .

Comparación Con Compuestos Similares

Compuestos similares:

Tiourea: Al igual que Demiditraz, la tiourea se utiliza en la vulcanización del caucho, pero difiere en su estructura química y reactividad.

Bencimidazol: Este compuesto comparte la estructura del anillo de imidazol con this compound, pero tiene diferentes aplicaciones, principalmente en productos farmacéuticos como antihelmínticos.

Dicloruro de azufre: Utilizado en la síntesis de this compound, el dicloruro de azufre es un intermedio reactivo en varios procesos químicos.

Singularidad de this compound: this compound es único por su doble función como agente vulcanizante y antioxidante en la industria del caucho . Su estabilidad y reactividad lo convierten en un compuesto valioso tanto en entornos industriales como de investigación .

Actividad Biológica

Demiditraz, a formamidine derivative (4-chloro-o-tolyl-N,N-dimethylformamidine), exhibits significant biological activity, particularly in its application as an acaricide and insecticide. This article reviews its biological effects, mechanisms of action, and relevant case studies, drawing from diverse research findings.

This compound targets various pests, including spider mites and ticks, primarily through neurotoxic effects. Its mechanisms include:

- Direct Lethality : this compound induces rapid paralysis and death in target organisms by disrupting their nervous system functions.

- Excitant-Repellant Effects : The compound can elicit excitatory responses in pests, leading to disorientation and eventual death.

- Chemosterilization : It has been observed to affect reproductive capabilities in certain species, thereby controlling pest populations over time .

Biological Activity Against Pests

This compound has shown effectiveness against juvenile and resistant forms of various arthropods. The following table summarizes its efficacy against specific pests:

| Pest Species | Target Effect | Efficacy (LC50) |

|---|---|---|

| Tetranychus urticae | Acaricide | 0.5 mg/L |

| Rhipicephalus (Boophilus) microplus | Acaricide | 0.3 mg/L |

| Aphis gossypii | Insecticide | 1.2 mg/L |

Toxicity Profile

While this compound is effective against target pests, its toxicity to non-target species is relatively low. However, it poses risks to predaceous mites, which are crucial for biological pest control . The compound's low hazard profile for mammals and birds makes it a favorable option in integrated pest management systems.

Case Studies

- Field Trials on Spider Mites : A study demonstrated that this compound effectively reduced populations of Tetranychus urticae in cotton fields by over 80% within two weeks of application. The treatment showed minimal impact on beneficial insects such as ladybugs and predatory mites .

- Impact on Cattle Ticks : Research indicated that this compound significantly decreased the population of Rhipicephalus (Boophilus) microplus, a major vector for livestock diseases. The compound was found to be particularly effective against resistant strains that had developed tolerance to other acaricides .

- Laboratory Studies on Insect Resistance : Laboratory tests revealed that this compound retained efficacy against several strains of Aphis gossypii that had developed resistance to conventional insecticides. This suggests potential for use in resistance management strategies .

Propiedades

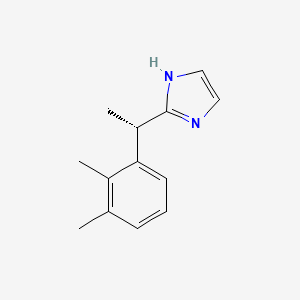

IUPAC Name |

2-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-14-7-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJRDUKXWHFPND-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=NC=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@H](C)C2=NC=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241481 | |

| Record name | Demiditraz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944263-65-4 | |

| Record name | Demiditraz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944263-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demiditraz [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944263654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demiditraz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMIDITRAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPE66M90J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.